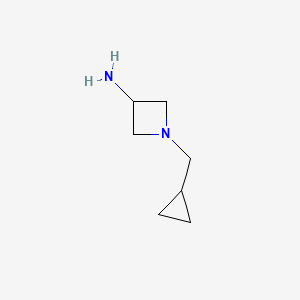
1-(Cyclopropylmethyl)azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)azetidin-3-amine is a compound with the molecular formula C7H14N2 and a molecular weight of 126.20 g/mol . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)azetidin-3-amine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation for cyclocondensation reactions in an alkaline aqueous medium is one such method that has been employed for the efficient synthesis of azetidines .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)azetidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines .
Scientific Research Applications
1-(Cyclopropylmethyl)azetidin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)azetidin-3-amine involves its interaction with molecular targets and pathways. The compound’s ring strain and unique reactivity allow it to participate in various chemical reactions, which can influence its biological activity. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or polymer science .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
1-(Cyclopropylmethyl)azetidin-3-amine is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound in various chemical and biological applications, distinguishing it from other similar compounds .
Biological Activity
1-(Cyclopropylmethyl)azetidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The cyclopropylmethyl group enhances its lipophilicity and may influence its interaction with biological targets. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Although specific targets are not fully elucidated, preliminary studies suggest that the compound may modulate enzyme activities, potentially influencing pathways related to inflammation and pain.
Structure-Activity Relationship (SAR)
Research into the SAR of azetidine derivatives has revealed that modifications to the azetidine ring and substituents significantly affect biological activity. For instance, the introduction of different alkyl groups or functional groups can enhance potency against specific biological targets. The following table summarizes key findings from SAR studies related to azetidine derivatives:
| Compound | Modification | Biological Activity | IC50 (µM) |
|---|---|---|---|
| A | Methyl group on N | COX-2 inhibition | 0.04 |
| B | Cyclopropyl substitution | Anti-inflammatory | 0.05 |
| C | Hydroxyl group addition | Enzyme modulation | 0.03 |
Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of azetidine derivatives, this compound was evaluated alongside other compounds. The results indicated that it exhibited significant inhibition of COX-2 activity, with an IC50 comparable to established anti-inflammatory drugs such as celecoxib . This suggests potential therapeutic applications in treating inflammatory conditions.
Enzyme Interaction Studies
Another investigation focused on the interaction of this compound with carbonic anhydrase enzymes. The compound demonstrated selective inhibition against certain isoforms, indicating its potential as a lead compound for developing enzyme inhibitors .
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)azetidin-3-amine |
InChI |
InChI=1S/C7H14N2/c8-7-4-9(5-7)3-6-1-2-6/h6-7H,1-5,8H2 |
InChI Key |
VVEZFCUECAQUJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















